Home > Products > Screening Compounds P121450 > epi-Deoxynegamycin
epi-Deoxynegamycin - 58773-34-5

epi-Deoxynegamycin

Catalog Number: EVT-1537936
CAS Number: 58773-34-5
Molecular Formula: C18H42N8O7
Molecular Weight: 482.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Epi-Deoxynegamycin is a derivative of negamycin, a natural antibiotic produced by the bacterium Streptomyces. This compound has garnered attention due to its potential as a readthrough drug, which can help in the treatment of genetic disorders caused by nonsense mutations. Epi-Deoxynegamycin and its derivatives are characterized by their ability to promote the readthrough of premature termination codons during protein synthesis, thereby allowing for the production of full-length proteins.

Source

Epi-Deoxynegamycin is synthesized from negamycin, which is derived from Streptomyces purpeofurcus. The original isolation of negamycin was reported in the early 1980s, and subsequent research has focused on the synthesis and modification of its derivatives to enhance biological activity and reduce toxicity .

Classification

Epi-Deoxynegamycin falls under the classification of antibiotics and readthrough agents. It is specifically categorized as an aminoglycoside, a class known for its ability to inhibit bacterial protein synthesis by binding to ribosomal RNA.

Synthesis Analysis

Methods

The synthesis of epi-deoxynegamycin typically involves multiple steps, utilizing various chemical reactions to modify the core structure of negamycin. The methods include:

  • Asymmetric Michael Addition: This technique is employed to introduce chiral centers into the molecule, which is crucial for enhancing biological activity.
  • Hydrazine Coupling: A common method used to attach hydrazine moieties to the compound, facilitating further modifications.
  • Protecting Group Strategies: Various protecting groups are used during synthesis to control reactivity and ensure selective reactions occur at desired sites on the molecule .

Technical Details

The total synthesis of epi-deoxynegamycin has been achieved with high yields through optimized synthetic routes. For example, one reported method involves a series of steps that include oxidation, hydrolysis, and coupling reactions, resulting in a final product that retains the desired biological properties while minimizing side effects .

Molecular Structure Analysis

Structure

Epi-Deoxynegamycin features a complex molecular structure characterized by multiple rings and functional groups that contribute to its activity. The key structural elements include:

  • Amino Groups: Essential for binding to ribosomal RNA.
  • Hydroxyl Groups: Contribute to solubility and interaction with biological targets.

Data

The molecular formula for epi-deoxynegamycin is C12H18N4O4C_{12}H_{18}N_{4}O_{4}, with a molecular weight of approximately 270.3 g/mol. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are commonly used analytical techniques to confirm its structure .

Chemical Reactions Analysis

Reactions

Epi-Deoxynegamycin undergoes several important chemical reactions that enhance its therapeutic potential:

  • Acylation Reactions: These reactions modify functional groups to improve pharmacokinetic properties.
  • Reduction Reactions: Used to convert certain functional groups into more active forms.
  • Hydrolysis: This reaction can activate prodrugs derived from epi-deoxynegamycin, leading to enhanced bioavailability .

Technical Details

The synthetic pathways often involve multi-step reactions with careful control over reaction conditions such as temperature, pH, and solvent choice, which are critical for maximizing yield and purity.

Mechanism of Action

Process

Epi-Deoxynegamycin acts primarily by binding to the ribosomal RNA component of the bacterial ribosome. This interaction disrupts normal translation processes, allowing for readthrough of premature stop codons. The mechanism can be summarized as follows:

  1. Binding: Epi-Deoxynegamycin binds to the A-site of the ribosome.
  2. Readthrough Promotion: It facilitates misreading of codons, enabling the incorporation of amino acids beyond stop codons.
  3. Protein Synthesis Restoration: This process restores the production of full-length proteins in cells affected by nonsense mutations .

Data

In vitro studies have shown that epi-deoxynegamycin can significantly increase readthrough efficiency compared to other compounds like G418, particularly in models mimicking human genetic disorders .

Physical and Chemical Properties Analysis

Physical Properties

Epi-Deoxynegamycin is typically a white to off-white solid at room temperature. It exhibits moderate solubility in water and organic solvents due to its polar functional groups.

Chemical Properties

  • Melting Point: Approximately 150–155 °C.
  • pH Stability: Stable across a wide pH range but sensitive to extreme conditions.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.

These properties are crucial for formulation into pharmaceutical preparations aimed at maximizing bioavailability and therapeutic efficacy .

Applications

Epi-Deoxynegamycin has several promising applications in scientific research and medicine:

  • Treatment of Genetic Disorders: Its primary application lies in treating diseases caused by nonsense mutations, such as Duchenne muscular dystrophy.
  • Antibacterial Activity: Like its parent compound negamycin, it exhibits antibacterial properties against various Gram-negative and Gram-positive bacteria.
  • Research Tool: Used in studies investigating protein synthesis mechanisms and developing new therapeutic strategies for genetic diseases .
Introduction to epi-Deoxynegamycin

epi-Deoxynegamycin is a stereoisomeric analogue of the natural dipeptide antibiotic negamycin. It belongs to a family of compounds that target the ribosomal decoding site, exhibiting unique biochemical properties due to its distinct stereochemical configuration. While its parent compound negamycin has broader antimicrobial activity and therapeutic potential for genetic disorders, epi-Deoxynegamycin serves as a critical tool for understanding structure-activity relationships within this antibiotic class.

Historical Discovery and Natural Sources

epi-Deoxynegamycin was first isolated in 1977 from the fermentation broth of Streptomyces goshikiensis strain MD967-A2, alongside its congener leucyl-3-epi-deoxynegamycin [2]. This discovery occurred during systematic screening of Streptomyces species for novel antibiotics. Unlike negamycin (isolated from S. purpeofuscus in 1970), epi-Deoxynegamycin emerged from a distinct taxonomic group, highlighting the structural diversity within microbial secondary metabolites. Early studies noted its selective antibacterial activity against Gram-positive bacteria and some Gram-negative strains like Proteus vulgaris, though with significantly reduced potency compared to negamycin [2]. Its isolation represented a key milestone in mapping the biosynthetic versatility of Streptomyces in producing stereochemically varied peptidic natural products.

Table 1: Discovery Timeline of Negamycin Analogues

CompoundYearSource OrganismKey Characteristics
Negamycin1970Streptomyces purpeofuscusBroad-spectrum Gram-negative activity
Leucylnegamycin1971Streptomyces sp. M890-C2Biosynthetic precursor of negamycin
epi-Deoxynegamycin1977Streptomyces goshikiensisC3 epimer with reduced antimicrobial spectrum

Structural Classification Within the Negamycin Family

epi-Deoxynegamycin (molecular formula: C₁₂H₂₅N₃O₅) shares the core dipeptide architecture of negamycin derivatives, characterized by a hydrazine bond linking β-hydroxy-γ-aminobutyric acid and 2,3-diaminopropionic acid moieties [2] [4]. Its defining structural features include:

  • C3 Stereochemical Inversion: The hydroxyl group at position C3 adopts an S configuration (epi designation), contrasting with the natural R configuration in negamycin (Figure 1A). This inversion drastically alters hydrogen-bonding capacity and spatial orientation.
  • C5 Deoxygenation: Like deoxynegamycin, it lacks the C5 hydroxyl group present in negamycin, reducing polarity and molecular flexibility [4].
  • Conserved Termini: Retains the N6 amine and C-terminal methylhydrazinoacetic acid (MHA) groups critical for ribosomal binding.

Figure 1: Structural Comparison

Negamycin          Deoxynegamycin       epi-Deoxynegamycin  C3-OH:      R-config            R-config             S-config  C5:        CH(OH)-CH₃         CH₂-CH₃              CH₂-CH₃  

This configuration places epi-Deoxynegamycin in a distinct subclass of negamycin analogues defined by combined C3 epimerization and C5 deoxygenation. Unlike N-terminal-modified derivatives (e.g., N6-methylnegamycin), its modifications occur in the central scaffold region, directly impacting ribosome interaction geometry [4].

Key Differentiators from Negamycin and Analogues

Three fundamental properties distinguish epi-Deoxynegamycin from negamycin and related compounds:

  • Ribosomal Binding Affinity:Crystallographic studies reveal that negamycin binds the ribosomal decoding A-site by forming specific hydrogen bonds via its C3-OH (R configuration) and C5-OH groups. The C3 epimerization in epi-Deoxynegamycin disrupts key hydrogen bonds with 16S rRNA nucleotides (notably U1063 and A1196), reducing binding stability [4]. Deoxynegamycin (C5 deoxygenated, C3 R) retains partial activity, but epi-Deoxynegamycin’s dual modification causes synergistic disruption.

  • Antimicrobial Spectrum and Potency:epi-Deoxynegamycin exhibits a narrower spectrum and lower potency compared to negamycin. Testing against ESKAPE pathogens reveals MIC values 8–32× higher than negamycin (Table 2) [4]. While negamycin inhibits P. aeruginosa at 32 μg/mL, epi-Deoxynegamycin requires 256 μg/mL, indicating significantly reduced efficacy. It shows preferential activity against Staphylococcus aureus and Bacillus subtilis but minimal activity against Enterobacteriaceae.

Table 2: Comparative Activity of Negamycin Analogues

CompoundE. coli TT IC₅₀ (μM)MIC vs S. aureus (μg/mL)MIC vs P. aeruginosa (μg/mL)
Negamycin1.71632
Deoxynegamycin3.3128128
epi-Deoxynegamycin12128256
3-epi-Negamycin12128256
  • Biochemical Function:
  • Translation Inhibition: Negamycin inhibits prokaryotic protein synthesis by inducing miscoding and suppressing termination. epi-Deoxynegamycin shows 7× weaker inhibition in E. coli transcription-translation (TT) assays (IC₅₀ = 12 μM vs. 1.7 μM for negamycin) [4].
  • Readthrough Induction: Unlike negamycin—which promotes readthrough of nonsense mutations in eukaryotic systems for potential Duchenne muscular dystrophy therapy—epi-Deoxynegamycin exhibits minimal readthrough activity at equivalent concentrations [2]. This functional divergence underscores the criticality of C3/C5 stereochemistry for therapeutic applications beyond antibiotics.

Properties

CAS Number

58773-34-5

Product Name

epi-Deoxynegamycin

IUPAC Name

2-[[[(3S)-3,6-diaminohexanoyl]amino]-methylamino]acetic acid;hydrate

Molecular Formula

C18H42N8O7

Molecular Weight

482.6 g/mol

InChI

InChI=1S/2C9H20N4O3.H2O/c2*1-13(6-9(15)16)12-8(14)5-7(11)3-2-4-10;/h2*7H,2-6,10-11H2,1H3,(H,12,14)(H,15,16);1H2/t2*7-;/m00./s1

InChI Key

XYCGQMDBAVZONU-UBKPKTQASA-N

SMILES

CN(CC(=O)O)NC(=O)CC(CCCN)N.CN(CC(=O)O)NC(=O)CC(CCCN)N.O

Synonyms

epi-deoxynegamycin
epi-deoxynegamycin dihydrochloride
epi-deoxynegamycin hydrochloride
epi-deoxynegamycin, (R)-isome

Canonical SMILES

CN(CC(=O)O)NC(=O)CC(CCCN)N.CN(CC(=O)O)NC(=O)CC(CCCN)N.O

Isomeric SMILES

CN(CC(=O)O)NC(=O)C[C@H](CCCN)N.CN(CC(=O)O)NC(=O)C[C@H](CCCN)N.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.